Subacetato de aluminio

Descripción general

Descripción

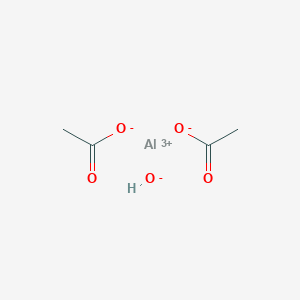

Aluminum subacetate, also known as basic aluminum acetate, is a chemical compound with the molecular formula C₄H₇AlO₅. It is a white, amorphous powder that is slightly hygroscopic and has a faint acetic acid smell. This compound is used in various applications, including as a mordant in dyeing and printing, an astringent, and a disinfectant .

Aplicaciones Científicas De Investigación

Aluminum subacetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: Employed in biological studies for its astringent and antiseptic properties.

Medicine: Utilized in topical formulations for its astringent and disinfectant properties.

Mecanismo De Acción

Target of Action

Aluminum subacetate, also known as basic aluminum acetate, primarily targets the skin and mucous membranes . It is used to prevent infection and treat irritation around the rectum .

Mode of Action

Aluminum subacetate acts as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied . This action can help to reduce inflammation and irritation.

Biochemical Pathways

Aluminum responsive proteins are associated with starch, sucrose, and other carbohydrate metabolic pathways

Pharmacokinetics

It is generally understood that aluminum compounds have poor absorption and are largely excreted unchanged in the urine

Result of Action

The primary result of aluminum subacetate’s action is the reduction of irritation and prevention of infection in the area of application . By acting as an astringent, it can help to reduce inflammation and irritation, providing relief for conditions such as hemorrhoids, post-operative pain, proctitis, pruritus ani, and mild anal fissures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of aluminum subacetate. For example, the solubility of aluminum, as with other metals, is highly pH dependent, which increases when pH decreases Therefore, the pH of the environment in which aluminum subacetate is used can affect its solubility and, consequently, its bioavailability and efficacy

Análisis Bioquímico

Biochemical Properties

Aluminum Subacetate interacts with various biomolecules in biochemical reactions. It has been found to be associated with starch, sucrose, and other carbohydrate metabolic pathways

Cellular Effects

Aluminum Subacetate has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to have antiseptic and disinfectant properties . It is also known to cause damage to the cell wall of certain bacteria

Temporal Effects in Laboratory Settings

In laboratory settings, Aluminum Subacetate is prepared by dissolving Aluminum Sulfate in cold water, filtering the solution, and adding Calcium Carbonate gradually, with constant stirring. Then Acetic Acid is slowly added, mixed, and the mixture is set aside for 24 hours

Dosage Effects in Animal Models

The effects of Aluminum Subacetate vary with different dosages in animal models. For instance, a study on rats exposed to different aluminum concentrations showed that cognitive function damage in rats was more evident after increasing the aluminum intake dose

Metabolic Pathways

Aluminum Subacetate is involved in various metabolic pathways. It has been associated with starch, sucrose, and other carbohydrate metabolic pathways

Transport and Distribution

It is known that Aluminum Subacetate is used topically, indicating that it may interact with skin cells and tissues .

Subcellular Localization

It is known that Aluminum Subacetate is used topically, indicating that it may interact with skin cells and tissues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aluminum subacetate can be synthesized through a metathesis reaction involving aluminum sulfate and sodium acetate. The reaction is typically carried out in an aqueous medium, where aluminum sulfate is dissolved in water, followed by the gradual addition of sodium acetate. The resulting white precipitate is filtered, washed, and dried to obtain aluminum subacetate .

Industrial Production Methods: In industrial settings, aluminum subacetate is produced by reacting aluminum sulfate with calcium carbonate and acetic acid. The process involves dissolving aluminum sulfate in cold water, adding calcium carbonate in portions with constant stirring, and then slowly adding acetic acid. The mixture is set aside for 24 hours, filtered, and washed to yield aluminum subacetate .

Análisis De Reacciones Químicas

Types of Reactions: Aluminum subacetate undergoes various chemical reactions, including hydrolysis and complexation. In aqueous solutions, it can hydrolyze to form different aluminum acetate species, such as basic aluminum monoacetate and basic aluminum diacetate .

Common Reagents and Conditions:

Hydrolysis: Involves water as a reagent, leading to the formation of different aluminum acetate species.

Complexation: Can occur with various ligands, forming stable complexes.

Major Products:

Hydrolysis Products: Basic aluminum monoacetate and basic aluminum diacetate.

Comparación Con Compuestos Similares

Basic Aluminum Monoacetate: Formed from aluminum hydroxide and dilute acetic acid.

Basic Aluminum Diacetate: Prepared from aqueous aluminum acetate solution.

Neutral Aluminum Triacetate: Produced by heating aluminum chloride or aluminum powder with acetic acid and acetic anhydride.

Uniqueness: Aluminum subacetate is unique due to its specific combination of astringent, antiseptic, and disinfectant properties. Its ability to form stable complexes and undergo hydrolysis to produce various aluminum acetate species makes it versatile in different applications .

Propiedades

Número CAS |

142-03-0 |

|---|---|

Fórmula molecular |

C4H8AlO5 |

Peso molecular |

163.08 g/mol |

InChI |

InChI=1S/2C2H4O2.Al.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 |

Clave InChI |

RHPIJWYTYJJCFU-UHFFFAOYSA-L |

SMILES |

CC(=O)O[Al]OC(=O)C.O |

SMILES canónico |

CC(=O)O[Al]OC(=O)C.O |

| 142-03-0 | |

Descripción física |

White precipitate or solid; Soluble in water when freshly prepared; [Merck Index] White powder; |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the established applications of aluminum subacetate in a clinical setting?

A1: Aluminum subacetate, also known as Burow's solution, has been traditionally utilized in the treatment of otitis externa and chronic suppurative otitis media due to its antibacterial and anti-edematous properties [, ]. Research suggests that aluminum subacetate exhibits antibacterial activity against a range of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) commonly found in chronic suppurative otitis media [].

Q2: Does aluminum subacetate possess any catalytic properties, and if so, what are the applications?

A4: Research indicates that aluminum subacetate, specifically its hydrolysis product γ-AlOOH, can act as a component in a bimetallic catalyst system []. When combined with ethylene glycol stibium (EGSb), γ-AlOOH forms a compound catalyst that demonstrates synergistic effects in the polycondensation of poly(ethylene terephthalate-co-isophthalate) (PETI) []. This catalytic activity highlights the potential for aluminum subacetate derivatives in materials science and polymer chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B91190.png)

![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)

![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)